molecular formula C21H21ClF2O6S2 B1680919 (4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene CAS No. 1100361-36-1

(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene

Cat. No.: B1680919
CAS No.: 1100361-36-1
M. Wt: 507.0 g/mol
InChI Key: AMXSRXZYBDALJG-XERREHJYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-900229 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of β-aminosulfone analogues, which are crucial for the compound’s activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of SCH-900229 requires scaling up the laboratory synthesis protocols while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

SCH-900229 undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of SCH-900229 with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Mechanism of Action

SCH-900229 exerts its effects by selectively inhibiting the γ-secretase enzyme complex, specifically targeting presenilin 1. This inhibition reduces the production of amyloid-β peptides, which are believed to play a critical role in the development of Alzheimer’s Disease. The compound binds to the active site of γ-secretase, preventing its interaction with amyloid precursor protein and subsequent cleavage into amyloid-β .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SCH-900229

SCH-900229 stands out due to its high selectivity for presenilin 1, which reduces the likelihood of off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for further development and clinical trials .

Properties

CAS No.

1100361-36-1

Molecular Formula

C21H21ClF2O6S2

Molecular Weight

507.0 g/mol

IUPAC Name

(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene

InChI

InChI=1S/C21H21ClF2O6S2/c1-31(25,26)11-8-18-15-12-30-20-17(24)7-6-16(23)19(20)21(15,9-10-29-18)32(27,28)14-4-2-13(22)3-5-14/h2-7,15,18H,8-12H2,1H3/t15-,18-,21-/m0/s1

InChI Key

AMXSRXZYBDALJG-XERREHJYSA-N

SMILES

CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F

Isomeric SMILES

CS(=O)(=O)CC[C@H]1[C@@H]2COC3=C(C=CC(=C3[C@@]2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F

Canonical SMILES

CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCH-900229;  SCH 900229;  SCH900229.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
Reactant of Route 2
Reactant of Route 2
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
Reactant of Route 3
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
Reactant of Route 4
Reactant of Route 4
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
Reactant of Route 5
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
Reactant of Route 6
Reactant of Route 6
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene

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